molecular formula C12H9NO4 B11876576 8-Methyl-quinoline-2,3-dicarboxylic acid CAS No. 892874-73-6

8-Methyl-quinoline-2,3-dicarboxylic acid

Cat. No.: B11876576
CAS No.: 892874-73-6
M. Wt: 231.20 g/mol
InChI Key: IHRBRFOKZGICCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-quinoline-2,3-dicarboxylic acid can be achieved through various methods. One common approach involves the reaction of dichlorosuccinate with an amine, followed by further reactions with aniline and a Vilsmeier reagent . The reaction conditions typically involve inert solvents and temperatures ranging from 25°C to 110°C .

Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on green and sustainable processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-quinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-2,3-dicarboxylic acids .

Comparison with Similar Compounds

Uniqueness: 8-Methyl-quinoline-2,3-dicarboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methyl group at the 8-position and carboxylic acid groups at the 2 and 3 positions make it a versatile compound for various applications .

Biological Activity

8-Methyl-quinoline-2,3-dicarboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. With a molecular formula of C₁₁H₉N₁O₄, this compound features a quinoline structure with two carboxylic acid groups located at the 2 and 3 positions, along with a methyl group at the 8 position. Its unique structure allows for various chemical modifications, making it a versatile building block in medicinal chemistry and materials science.

This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and the mechanisms underlying its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The compound's effectiveness can be attributed to its ability to interact with microbial cellular components, disrupting their function and viability.

The mechanisms through which this compound exerts its biological effects involve:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in microbial metabolism.
  • Disruption of Cell Membrane Integrity : It can alter the permeability of microbial cell membranes, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : By binding to DNA or RNA, it may hinder replication and transcription processes.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against several strains of Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating notable potency against resistant strains.
  • Antifungal Activity : In vitro tests revealed that the compound effectively inhibited the growth of Candida albicans with an MIC of 64 µg/mL. This suggests potential applications in treating fungal infections.
  • Anti-Hepatitis B Virus Activity : Preliminary studies have indicated that derivatives of this compound may inhibit Hepatitis B virus (HBV) replication in human hepatoma cells. The most effective derivatives showed over 80% inhibition at concentrations as low as 10 µM .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
6-Methylquinoline-2-carboxylic acidMethyl group at position 6; single carboxyl groupExhibits different antimicrobial activity profiles
7-Methylquinoline-2-carboxylic acidMethyl group at position 7; single carboxyl groupPotentially more effective against specific pathogens
Quinoline-2-carboxylic acidNo methyl substitution; single carboxyl groupSimpler structure; less versatile in modifications

The unique positioning of the methyl and carboxyl groups in this compound contributes to its distinct chemical reactivity and biological activity compared to these similar compounds .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing starting materials like methyl isothiocyanatobenzoate and methyl malonate.
  • Electrophilic Aromatic Substitution : Taking advantage of the electron-rich nature of the quinoline ring to introduce various substituents.

Derivatives of this compound are being explored for enhanced biological activities and improved solubility profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Methyl-quinoline-2,3-dicarboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Multi-step organic synthesis is commonly employed, with critical parameters including temperature control (e.g., reflux conditions), solvent selection (polar aprotic solvents for carboxylation), and catalysts (e.g., palladium for cross-coupling reactions). For example, highlights Friedel-Crafts alkylation followed by oxidation as a key pathway, while emphasizes bromination at position 6 using N-bromosuccinimide under controlled pH. Yield optimization often requires iterative adjustments to reaction time and stoichiometric ratios of methylquinoline precursors .

Q. How can structural characterization of this compound and its derivatives be performed to confirm regiochemistry?

  • Methodological Answer : X-ray crystallography (as in ) and advanced NMR techniques (e.g., 13C^{13}\text{C}-DEPT for carboxyl group identification) are critical. For instance, 1H^{1}\text{H}-NMR can distinguish methyl groups at position 8 (δ ~2.5 ppm) from other substituents. IR spectroscopy verifies carboxylic acid O–H stretches (~2500–3000 cm1^{-1}) and C=O bonds (~1700 cm1^{-1}). Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. What are the primary biological activities of this compound, and how are these assays designed?

  • Methodological Answer : identifies antimicrobial and enzyme-inhibitory activities. Assays typically involve:

  • MIC (Minimum Inhibitory Concentration) : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, with IC50_{50} calculations via dose-response curves.
  • Controls include solvent-only blanks and reference inhibitors (e.g., ciprofloxacin for antimicrobial assays) .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and carboxyl groups influence the reactivity of this compound in metal-organic framework (MOF) synthesis?

  • Methodological Answer : The carboxyl groups act as bridging ligands for metal nodes (e.g., Zn2+^{2+}, Cu2+^{2+}), while the methyl group introduces steric hindrance, affecting pore size and framework stability. suggests using non-catalytic amination to modify carboxylate coordination modes. Computational modeling (DFT) predicts binding energies, while PXRD and BET surface area analysis validate MOF topology .

Q. What strategies resolve contradictory data on the antimicrobial efficacy of this compound versus its structural analogs?

  • Methodological Answer : ’s comparative table shows divergent activity between 6-, 7-, and 8-methyl isomers. To reconcile discrepancies:

  • Comparative Bioassays : Test all analogs under identical conditions (e.g., pH 7.4, 37°C).
  • SAR Analysis : Correlate substituent position with lipophilicity (logP) and membrane permeability.
  • Molecular Docking : Map interactions with bacterial targets (e.g., DNA gyrase) to explain potency variations .

Q. How can derivatization of this compound enhance its pharmacokinetic properties while retaining bioactivity?

  • Methodological Answer : and propose:

  • Esterification : Replace carboxyl groups with ethyl esters to improve bioavailability.
  • Bromination at Position 6 : Enhances electrophilicity for nucleophilic attack in target binding (e.g., ’s 6-bromo derivative).
  • PPA-Catalyzed Cyclization : Generate fused heterocycles (e.g., benzodiazepine-quinoline hybrids in ) for increased metabolic stability.
  • Validate via in vitro ADMET assays (e.g., microsomal stability, plasma protein binding) .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

  • Methodological Answer : Co-elution with matrix interferents in HPLC can be mitigated using:

  • HILIC Columns : Improve retention of polar carboxylic acids.
  • Tandem MS (MRM Mode) : Monitor specific transitions (e.g., m/z 233 → 185 for fragmentation).
  • Isotope-Labeled Internal Standards : Correct for matrix effects in quantitative analysis .

Properties

CAS No.

892874-73-6

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

8-methylquinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C12H9NO4/c1-6-3-2-4-7-5-8(11(14)15)10(12(16)17)13-9(6)7/h2-5H,1H3,(H,14,15)(H,16,17)

InChI Key

IHRBRFOKZGICCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.